![molecular formula C10H12N2O3 B2958259 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate CAS No. 1255717-44-2](/img/structure/B2958259.png)
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
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Overview
Description
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a heterocyclic compound . It has an empirical formula of C10H12N2O3 and a molecular weight of 208.21 . It is provided to researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been studied extensively. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . This produces Mn(II) complexes containing 3-(pyridin-2-yl)imidazo[1,5-a]pyridines as κ2(N,N) chelate ligands .Molecular Structure Analysis
The molecular structure of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate can be represented by the SMILES string O=C(O)CCC1=CN(C=CC=C2)C2=N1.[H]O[H] . The InChI key for this compound is CFNCZIVEDRDMGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a powder . As mentioned earlier, it has an empirical formula of C10H12N2O3 and a molecular weight of 208.21 .Scientific Research Applications
Agrochemicals
Imidazo[1,2-a]pyridines are significant structural components in a variety of agrochemicals. Their unique chemical structure allows for the synthesis of compounds that can be tailored for specific agricultural needs, such as pesticides and herbicides. The versatility of these compounds is demonstrated by their ability to interact with various biological targets, providing effective protection against a wide range of pests and diseases .
Pharmaceuticals
In the pharmaceutical industry, imidazo[1,2-a]pyridines play a crucial role due to their biological properties. They serve as key intermediates in the synthesis of drugs that target a multitude of health conditions. Their application ranges from anti-inflammatory and analgesic medications to more complex roles in antiviral, antibacterial, and anticancer therapies .
Optoelectronic Devices
The unique optical behaviors of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices. These compounds can be engineered to exhibit specific luminescent properties, which are essential for the development of LEDs, laser diodes, and other light-emitting devices .
Sensors
Imidazo[1,2-a]pyridine derivatives are also utilized in the creation of sensors. Due to their luminescent and versatile scaffolds, they can be designed to detect various chemical and biological substances. Their sensitivity and specificity make them invaluable in environmental monitoring, medical diagnostics, and industrial process control .
Anticancer Drugs
The structural framework of imidazo[1,2-a]pyridines allows for the development of novel anticancer drugs. These compounds can be synthesized to target specific pathways involved in cancer cell proliferation and survival. Their potential in cancer therapy is highlighted by their ability to act as kinase inhibitors, which are critical in regulating cell growth .
Imaging and Microscopy
Imidazo[1,2-a]pyridine derivatives are promising agents for confocal microscopy and imaging. They can be used as emitters due to their luminescent properties, enhancing the quality of images obtained from biological samples. This application is particularly useful in medical research, where high-resolution imaging is essential for understanding cellular and molecular processes .
Future Directions
The future directions for research on 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate could include further studies on its synthesis, chemical reactions, and potential applications in medicinal chemistry. Given the activity of some imidazo[1,2-a]pyridine analogues against MDR-TB and XDR-TB , it would be interesting to investigate whether 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate has similar properties.
properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.H2O/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5H2,(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCZIVEDRDMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCC(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate | |
CAS RN |
887405-28-9 |
Source
|
Record name | 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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